4-methoxy-7-methyl-1H-indazole

Catalog No.
S867602
CAS No.
1082041-64-2
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-7-methyl-1H-indazole

CAS Number

1082041-64-2

Product Name

4-methoxy-7-methyl-1H-indazole

IUPAC Name

4-methoxy-7-methyl-1H-indazole

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8(12-2)7-5-10-11-9(6)7/h3-5H,1-2H3,(H,10,11)

InChI Key

UQWDWULAGTVYFJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)C=NN2

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=NN2
  • Medicinal Chemistry

    Indazole rings are present in various bioactive molecules []. The methoxy and methyl groups on 4-methoxy-7-methyl-1H-indazole could potentially influence its biological properties, making it a candidate for further investigation in drug discovery efforts. Research into other indazole derivatives suggests potential for applications in areas like anti-cancer and anti-inflammatory drugs [, ].

  • Organic Synthesis

    -Methoxy-7-methyl-1H-indazole could serve as a building block in organic synthesis for the creation of more complex molecules with desired properties. Its functional groups (methoxy and methyl) could be exploited for further chemical transformations.

4-Methoxy-7-methyl-1H-indazole is an organic compound characterized by its indazole ring system, which consists of a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. Its chemical formula is C10H10N2OC_{10}H_{10}N_2O, and it features a methoxy group at the fourth position and a methyl group at the seventh position of the indazole structure. This compound exhibits unique structural properties that influence its chemical behavior and biological activity.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity and stability .
  • Substitution Reactions: The presence of the methoxy and methyl groups allows for electrophilic aromatic substitution, which can lead to the formation of more complex derivatives.
  • Reduction: Under certain conditions, it can be reduced to yield amine derivatives, which may have different pharmacological properties .

The biological activity of 4-methoxy-7-methyl-1H-indazole has been explored in various studies, revealing its potential as a pharmaceutical agent. Similar compounds have demonstrated activities such as:

  • Anticancer Properties: Some derivatives of indazole have shown effectiveness in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antiviral Activity: Certain indazole derivatives are being investigated for their ability to combat viral infections .

The synthesis of 4-methoxy-7-methyl-1H-indazole typically involves multi-step reactions. A common method includes:

  • Starting Materials: 1-Methyl-5-nitroindazole is reacted with anhydrous tin(II) chloride in absolute ethanol at elevated temperatures.
  • Reduction: The nitro group is reduced to an amine.
  • Formation of Sulfonamide: The resulting amine can then react with 4-methoxybenzenesulfonyl chloride to yield 4-methoxy-7-methyl-1H-indazole .

4-Methoxy-7-methyl-1H-indazole has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for use in drug development against cancer and viral infections.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies involving 4-methoxy-7-methyl-1H-indazole focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts with enzymes and receptors, which can inform its therapeutic potential. Research indicates that modifications to the indazole structure can significantly affect these interactions, leading to variations in efficacy and safety profiles .

Several compounds share structural similarities with 4-methoxy-7-methyl-1H-indazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-6-methyl-1H-indazoleMethoxy at position 4, methyl at position 6Different position of methyl group affects activity
5-Methoxy-7-methyl-1H-indazoleMethoxy at position 5, methyl at position 7Potentially different biological activities
IndazoleBasic structure without substituentsLacks specific functional groups affecting reactivity

These compounds illustrate the diversity within the indazole family while highlighting how slight modifications can lead to significant differences in biological activity and chemical behavior.

XLogP3

1.9

Dates

Modify: 2023-08-16

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